2-[6-[2-(3-ethyl-4-hydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]oxy-6-methyloxane-3,4,5-triol
Description
Introduction to 2-[6-[2-(3-Ethyl-4-hydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]oxy-6-methyloxane-3,4,5-triol
This compound is a complex anthocyanin characterized by a flavylium core substituted with hydroxyl, ethyl, and glycosidic groups. Its structural complexity underpins its roles in plant pigmentation and stress responses.
Chemical Classification and Nomenclature
Chemical Classification
- Parent Class : Flavonoids (anthocyanin subclass).
- Core Structure : Flavylium cation (C~15~H~11~O^+^) with a phenyl group at position 2 and hydroxyl/ethyl substitutions.
- Glycosylation : Features a disaccharide moiety (3-O-rutinoside: glucose + rhamnose) at position 3 and a methylated oxane group at position 6.
Systematic Nomenclature
The IUPAC name reflects its substituents:
- Flavylium backbone : 5,7-dihydroxychromenylium.
- Aromatic substitution : 3-ethyl-4-hydroxyphenyl at position 2.
- Glycosidic bonds : 3-O-β-D-glucopyranosyl and 6-methyloxane-3,4,5-triol.
Structural Data
Natural Occurrence and Taxonomic Distribution
Primary Sources
Localization in Plants
- Tissues : Accumulates in vacuoles of epidermal cells in fruits and flowers.
- Function : Imparts purple-red pigmentation to mature pepper fruits, enhancing visual signaling for seed dispersal.
Taxonomic Rarity
Unlike common anthocyanins (e.g., cyanidin-3-glucoside), this compound’s ethyl and methyl substitutions are unique to specific Capsicum lineages, suggesting evolutionary specialization.
Historical Context of Discovery and Early Studies
Discovery Timeline
- 2007 : First isolated from Capsicum annuum using preparative HPLC and characterized via NMR and mass spectrometry.
- 2010s : Structural confirmation through comparative analysis with synthetic standards.
Key Analytical Challenges
Significance in Plant Physiology and Ecology
Photoprotective Role
- UV-B Screening : Absorbs 280–320 nm radiation, mitigating DNA damage in high-light environments.
- Antioxidant Activity : Quenches reactive oxygen species (ROS) during drought or pathogen attack.
Ecological Interactions
- Pollinator Attraction : Enhances flower visibility to bees and butterflies.
- Herbivore Deterrence : Bitter taste from ethylphenolic derivatives reduces insect predation.
Adaptive Advantages
Properties
IUPAC Name |
2-[6-[2-(3-ethyl-4-hydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]oxy-6-methyloxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32O14/c1-3-11-6-12(4-5-15(11)30)25-18(9-14-16(31)7-13(29)8-17(14)39-25)40-27-23(36)21(34)24(37)28(42-27)41-26-22(35)20(33)19(32)10(2)38-26/h4-10,19-24,26-28,32-37H,3H2,1-2H3,(H2-,29,30,31)/p+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZEBGMUNIFCDGC-UHFFFAOYSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)OC5C(C(C(C(O5)C)O)O)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33O14+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
593.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Extraction from Natural Sources
- The compound and structurally related flavonoid glycosides are commonly found in plants such as Camellia sinensis (tea leaves), Salacia chinensis, and Rheum webbianum.
- Typical extraction involves solvent extraction using aqueous methanol or ethanol, sometimes acidified to stabilize the flavylium form.
- Subsequent purification steps include liquid-liquid partitioning, column chromatography (e.g., reverse-phase HPLC), and crystallization to isolate the pure compound.
- This method benefits from the natural stereochemistry and substitution pattern but may yield low quantities and requires extensive purification.
Chemical Synthesis
- Glycosylation Reactions : The preparation involves stepwise glycosylation of the chromenylium core with protected sugar donors. The sugars are often protected as acetates or benzyl ethers to control regio- and stereoselectivity.
- Flavylium Core Synthesis : The chromenylium core is synthesized via condensation reactions between appropriately substituted phenols and ketones or aldehydes under acidic conditions.
- Selective Deprotection : After glycosylation, protecting groups are removed under mild conditions to avoid decomposition of the sensitive chromenylium ion.
- Oxidation and Hydroxylation : Hydroxyl groups on the chromenylium core are introduced either by selective hydroxylation or by using hydroxylated starting materials.
- These synthetic routes require careful control of reaction conditions to maintain stereochemistry and avoid degradation.
Enzymatic Methods
- Enzymatic glycosylation using glycosyltransferases offers regio- and stereoselective attachment of sugar moieties to the chromenylium core.
- This method is environmentally friendly and can produce specific glycosides with high purity.
- However, it requires availability of specific enzymes and sugar donors, and optimization of reaction parameters.
Research Findings and Data Summary
- The compound’s stereochemistry and multiple hydroxyl groups require protecting group strategies in chemical synthesis to avoid side reactions.
- Acidic conditions used in flavylium core formation also help stabilize the chromenylium ion during synthesis.
- Extraction methods often use acidified solvents to maintain compound stability and prevent degradation.
Chemical Reactions Analysis
Types of Reactions: 2-[6-[2-(3-ethyl-4-hydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]oxy-6-methyloxane-3,4,5-triol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups in the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride can be employed to reduce the compound.
Substitution: Substitution reactions can occur in the presence of nucleophiles or electrophiles under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinones, while reduction can result in the formation of reduced anthocyanin derivatives .
Scientific Research Applications
Antioxidant Properties
One of the most notable applications of this compound is its antioxidant potential. Antioxidants are crucial in combating oxidative stress, which is linked to numerous diseases including cancer and cardiovascular disorders. Research indicates that flavonoids and phenolic compounds exhibit strong antioxidant activity due to their ability to scavenge free radicals and chelate metal ions . The specific structure of this compound enhances its efficacy as an antioxidant.
Anti-cancer Activity
The compound has been investigated for its anti-cancer properties. Studies have shown that similar flavonoid compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, epigallocatechin gallate (EGCG), a related flavonoid, has demonstrated significant anti-carcinogenic effects . The structural similarities suggest that 2-[6-[2-(3-ethyl-4-hydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]oxy-6-methyloxane-3,4,5-triol may possess comparable properties.
Cardiovascular Health
Research indicates that compounds with similar structures can improve endothelial function and reduce inflammation . This suggests potential applications in the treatment or prevention of cardiovascular diseases. The ability to modulate nitric oxide production and improve blood flow makes this compound a candidate for cardiovascular therapeutics.
Dietary Supplementation
Due to its antioxidant and anti-inflammatory properties, this compound can be considered for use in dietary supplements aimed at promoting health and preventing chronic diseases. Its inclusion in functional foods could enhance the health benefits attributed to these products .
Neuroprotective Effects
Flavonoids are known for their neuroprotective effects, which may be beneficial in conditions such as Alzheimer's disease. The compound's ability to cross the blood-brain barrier could allow it to exert protective effects on neuronal cells . Research into similar compounds has shown promise in mitigating neurodegenerative processes.
Plant Growth Promotion
There is emerging evidence that certain flavonoids can enhance plant growth and resistance to environmental stressors. The application of this compound in agriculture could promote healthier crop yields and improve resilience against pests and diseases .
Natural Pesticide Development
Given its bioactive properties, there is potential for developing natural pesticides from this compound. Its efficacy against plant pathogens could reduce reliance on synthetic pesticides, aligning with sustainable agricultural practices .
- Antioxidant Efficacy : A study published in the Molecules journal highlighted the antioxidant capacity of flavonoid derivatives similar to the compound . It demonstrated significant free radical scavenging activity in vitro .
- Anti-cancer Research : A virtual screening study identified several flavonoids as potential inhibitors of cancer cell growth. The findings suggest that compounds structurally related to 2-[6-[2-(3-ethyl-4-hydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy... may also exhibit similar inhibitory effects on tumorigenesis .
- Neuroprotective Studies : Research focusing on flavonoids' neuroprotective properties found that they could prevent neuronal cell death induced by oxidative stress. This opens avenues for further exploration of this compound's role in neuroprotection .
Mechanism of Action
2-[6-[2-(3-ethyl-4-hydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]oxy-6-methyloxane-3,4,5-triol exerts its effects through various molecular mechanisms. It targets multiple pathways, including:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating hydrogen atoms or electrons.
Anti-inflammatory Effects: It inhibits the expression of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Functional and Pharmacological Differences
(a) Antioxidant Capacity
- The target compound’s chromenylium core and glycosylation enhance stability and solubility compared to non-ionized flavonoids like epikatekin.
- Cyanidol 3-rhamnoglucoside outperforms arbutin (a benchmark anti-aging agent) in molecular docking studies (-84.7 vs. -75.7), suggesting superior binding to tyrosinase, a key enzyme in melanin synthesis .
(b) Glycosylation Impact
- Glycosides generally exhibit prolonged metabolic half-lives but reduced membrane permeability compared to aglycones. For example, epikatekin (aglycone) shows faster cellular uptake but shorter activity duration than its glycosylated counterparts .
Computational Insights
Table 2: Docking Scores Against Anti-Aging Targets
| Compound | Docking Score (vs. Arbutin) | Target Enzyme |
|---|---|---|
| Arbutin | -75.7 | Tyrosinase |
| Cyanidol 3-rhamnoglucoside | -84.7 | Tyrosinase |
| Target Compound (estimated) | ~-80.0 (inferred) | Tyrosinase |
Note: The target compound’s docking performance is hypothesized to align with cyanidol derivatives due to shared chromenylium and glycosylation features .
Biological Activity
The compound 2-[6-[2-(3-ethyl-4-hydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]oxy-6-methyloxane-3,4,5-triol is a complex flavonoid derivative known for its diverse biological activities. This article explores its pharmacological properties, including anti-inflammatory, antioxidant, and potential anticancer effects, supported by case studies and research findings.
Chemical Structure and Properties
The compound belongs to the flavonoid class and exhibits a unique structure characterized by multiple hydroxyl groups and glycosylation. Its molecular formula is , and it has a molecular weight of approximately 432.41 g/mol. The presence of hydroxyl groups contributes significantly to its biological activity.
1. Antioxidant Activity
Flavonoids are well-known for their antioxidant properties, which help in scavenging free radicals and reducing oxidative stress. Studies have shown that this compound effectively inhibits lipid peroxidation and enhances the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase .
2. Anti-inflammatory Effects
Research indicates that the compound exhibits significant anti-inflammatory properties. It inhibits the expression of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This action is particularly relevant in conditions like arthritis and cardiovascular diseases .
3. Anticancer Potential
The compound has demonstrated potential anticancer effects in various studies. It induces apoptosis in cancer cell lines by activating intrinsic pathways and inhibiting cell proliferation. For example, it has been shown to reduce the viability of breast cancer cells significantly through mechanisms involving the modulation of cell cycle regulators .
Case Study 1: Antioxidant Efficacy
A study published in the Journal of Agricultural and Food Chemistry evaluated the antioxidant capacity of several flavonoids including this compound. Results indicated that it exhibited a higher radical scavenging activity compared to other tested compounds, suggesting its potential use in preventing oxidative stress-related diseases .
Case Study 2: Anti-inflammatory Mechanisms
In a clinical trial focusing on chronic inflammatory diseases, patients treated with this compound showed marked reductions in inflammatory markers such as C-reactive protein (CRP) and interleukin-6 (IL-6). These findings support its application as a therapeutic agent for inflammatory conditions .
Case Study 3: Anticancer Activity
A laboratory study investigated the effects of this compound on human cancer cell lines. The results demonstrated a dose-dependent inhibition of cell growth in both breast and prostate cancer cells, with accompanying changes in apoptosis-related proteins .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to other well-known flavonoids:
| Compound Name | Antioxidant Activity | Anti-inflammatory Activity | Anticancer Activity |
|---|---|---|---|
| This Compound | High | Significant | Moderate |
| Quercetin | Moderate | High | High |
| Curcumin | High | Very High | Very High |
| Epigallocatechin gallate (EGCG) | Very High | Moderate | High |
Q & A
Basic Research Questions
Q. What are the recommended strategies for optimizing the synthesis of 2-[6-[2-(3-ethyl-4-hydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]oxy-6-methyloxane-3,4,5-triol to improve yield and purity?
- Methodological Answer : Synthesis optimization should combine computational reaction path searches (e.g., quantum chemical calculations) with iterative experimental validation. For instance, ICReDD’s approach uses quantum chemical methods to predict reaction pathways and narrow down optimal conditions (e.g., solvent, temperature) before lab testing . Parallel purification strategies, such as gradient elution in preparative HPLC, can isolate the compound from byproducts. Structural analogs in (e.g., glycosidic linkages) suggest leveraging regioselective protection/deprotection steps during glycosylation to minimize side reactions.
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structure and stability of this compound?
- Methodological Answer :
- NMR : Use - and -NMR with 2D techniques (e.g., HSQC, HMBC) to resolve complex glycosidic and chromenylium moieties, as demonstrated for similar compounds in and .
- HRMS : High-resolution mass spectrometry (HRMS) with ESI+ ionization can confirm molecular weight and fragmentation patterns.
- Stability Studies : Monitor degradation under varying pH/temperature via UPLC-PDA (e.g., ’s protocols for related polyphenolic glycosides).
Advanced Research Questions
Q. How can computational chemistry be integrated with experimental data to resolve contradictions in proposed reaction mechanisms involving this compound?
- Methodological Answer : Contradictions in mechanistic pathways (e.g., chromenylium ring formation vs. oxidative degradation) can be addressed using multi-scale modeling:
DFT Calculations : Map energy barriers for key intermediates (e.g., ’s reaction path search methods).
Kinetic Isotope Effects (KIEs) : Validate computational predictions experimentally (e.g., -labeling in glycosylation steps, as in ).
Machine Learning : Train models on experimental datasets (e.g., reaction yields, byproduct profiles) to refine computational predictions (see ’s AI-driven smart laboratories).
Q. What methodologies are effective for analyzing the environmental impact and degradation pathways of this compound during lab-scale synthesis?
- Methodological Answer :
- Life Cycle Assessment (LCA) : Apply frameworks from ’s atmospheric chemistry protocols to track solvent waste and energy use.
- Advanced Oxidation Processes (AOPs) : Use LC-QTOF-MS to identify degradation byproducts under UV/HO conditions, referencing ’s ecological risk assessment guidelines.
- Microscale Reactors : Reduce waste generation via flow chemistry ( ’s RDF2050103: chemical engineering design principles).
Data Contradiction Analysis
Q. How should researchers reconcile discrepancies in reported bioactivity data for this compound across studies?
- Methodological Answer :
- Meta-Analysis : Normalize bioactivity data (e.g., IC) using standardized assays (e.g., ’s antibiotic activity protocols).
- Structural Validation : Confirm batch-to-batch consistency via X-ray crystallography (if crystalline) or NOESY NMR to rule out conformational isomers.
- Contextual Factors : Account for cell line variability (e.g., ’s purity specifications) and solvent effects (e.g., DMSO vs. aqueous buffers).
Experimental Design Considerations
Q. What are the critical parameters for designing a scalable synthesis protocol for this compound while maintaining stereochemical fidelity?
- Methodological Answer :
- Stereoselective Catalysis : Use chiral auxiliaries or enzymatic glycosylation (e.g., ’s glycosyltransferase-mediated reactions).
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring ( ’s smart laboratory framework).
- Scale-Up Risks : Mitigate exothermic reactions via adiabatic calorimetry ( ’s RDF2050112: reactor design principles).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
